Cas no 1784138-14-2 (methyl 1-azaspiro4.4nonane-4-carboxylate)
methyl 1-azaspiro4.4nonane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-azaspiro[4.4]nonane-4-carboxylate
- 1784138-14-2
- EN300-27732304
- methyl 1-azaspiro4.4nonane-4-carboxylate
-
- Inchi: 1S/C10H17NO2/c1-13-9(12)8-4-7-11-10(8)5-2-3-6-10/h8,11H,2-7H2,1H3
- InChI Key: ZUAYKADDWPGGNM-UHFFFAOYSA-N
- SMILES: O(C)C(C1CCNC21CCCC2)=O
Computed Properties
- Exact Mass: 183.125928785g/mol
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.3Ų
methyl 1-azaspiro4.4nonane-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27732304-0.05g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
| Enamine | EN300-27732304-0.1g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
| Enamine | EN300-27732304-0.25g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
| Enamine | EN300-27732304-0.5g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
| Enamine | EN300-27732304-1.0g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
| Enamine | EN300-27732304-2.5g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
| Enamine | EN300-27732304-5.0g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
| Enamine | EN300-27732304-10.0g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
| Enamine | EN300-27732304-1g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 1g |
$842.0 | 2023-09-10 | ||
| Enamine | EN300-27732304-5g |
methyl 1-azaspiro[4.4]nonane-4-carboxylate |
1784138-14-2 | 5g |
$2443.0 | 2023-09-10 |
methyl 1-azaspiro4.4nonane-4-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on methyl 1-azaspiro4.4nonane-4-carboxylate
Comprehensive Overview of Methyl 1-Azaspiro[4.4]Nonane-4-Carboxylate (CAS No. 1784138-14-2)
Methyl 1-azaspiro[4.4]nonane-4-carboxylate (CAS No. 1784138-14-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique spirocyclic structure and potential applications in drug discovery. This compound belongs to the class of spirocyclic amines, which are increasingly explored for their ability to modulate biological targets with high selectivity. Its molecular framework combines a spiro[4.4]nonane core with a methyl carboxylate functional group, making it a versatile intermediate for synthesizing bioactive molecules.
In recent years, the demand for spirocyclic compounds like methyl 1-azaspiro[4.4]nonane-4-carboxylate has surged, driven by their prominence in fragment-based drug design and medicinal chemistry. Researchers are particularly interested in its potential to address challenges in CNS drug development, given its ability to cross the blood-brain barrier. The compound's rigid three-dimensional structure also aligns with the growing trend of exploring conformationally restricted scaffolds to improve drug potency and reduce off-target effects.
The synthesis of CAS No. 1784138-14-2 typically involves multi-step organic reactions, including cyclization and esterification protocols. Its high purity and structural integrity are critical for applications in high-throughput screening (HTS) and lead optimization. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm its identity, a topic frequently searched by chemists in quality control workflows.
From an industrial perspective, methyl 1-azaspiro[4.4]nonane-4-carboxylate is often discussed in the context of green chemistry and sustainable synthesis. With the pharmaceutical industry's shift toward eco-friendly processes, researchers are investigating catalytic methods to produce this compound with minimal waste. This aligns with broader searches on biocatalysis and solvent-free reactions, reflecting the compound's relevance to modern process chemistry trends.
Another area of interest is the compound's role in peptidomimetics and protease inhibitor design. Its spirocyclic motif mimics peptide turn structures, making it valuable for targeting protein-protein interactions (PPIs)—a hot topic in oncology and infectious disease research. Online forums and academic queries often highlight its utility in structure-activity relationship (SAR) studies, particularly for GPCR modulators.
In summary, methyl 1-azaspiro[4.4]nonane-4-carboxylate (CAS No. 1784138-14-2) represents a compelling case study in the intersection of structural complexity and therapeutic potential. Its applications span neurological disorders, antibiotic resistance, and catalysis innovation, addressing multiple user-searched pain points in contemporary research. As the scientific community continues to explore underexplored chemical space, this compound exemplifies the value of spirocyclic architectures in advancing small-molecule therapeutics.
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